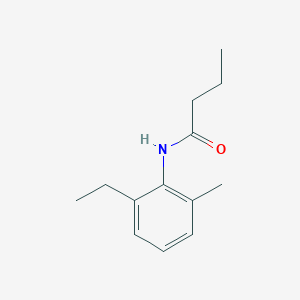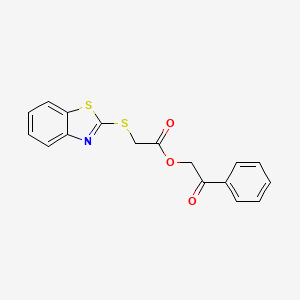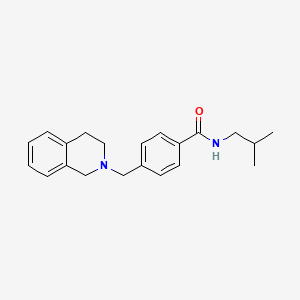
N-(2-ethyl-6-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)butanamide typically involves the reaction of 2-ethyl-6-methylaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline attacks the carbonyl carbon of the butanoyl chloride, resulting in the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-ethyl-6-methylphenyl)butanamide can undergo oxidation reactions, typically involving the amide group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the amide group. Common reagents include halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-ethyl-6-methylphenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of amides on biological systems. It can be used in the development of new pharmaceuticals or as a model compound in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)butanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2-ethylphenyl)butanamide
- N-(2,6-dimethylphenyl)butanamide
- N-(4-ethylphenyl)butanamide
Comparison: N-(2-ethyl-6-methylphenyl)butanamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring. This substitution pattern can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility and melting point, which can be advantageous in certain applications.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-7-12(15)14-13-10(3)8-6-9-11(13)5-2/h6,8-9H,4-5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDISZVFEXOTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate](/img/structure/B5889622.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)

![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)


![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
![Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5889672.png)

![METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-2-METHYLBENZOATE](/img/structure/B5889687.png)

